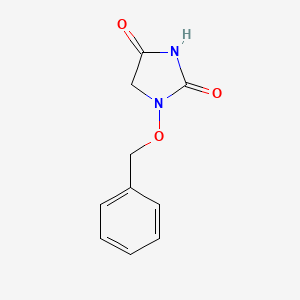
1-(benzyloxy)imidazolidine-2,4-dione
描述
1-(Benzyloxy)imidazolidine-2,4-dione is a heterocyclic compound featuring a five-membered imidazolidine ring substituted with a benzyloxy group at the N1 position and two ketone moieties at the 2- and 4-positions. This structure confers unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry and organic synthesis. The benzyloxy group enhances lipophilicity, which can influence bioavailability and metabolic stability, while the imidazolidine-2,4-dione core provides a rigid scaffold for functionalization .
属性
CAS 编号 |
30204-15-0 |
|---|---|
分子式 |
C10H10N2O3 |
分子量 |
206.2 g/mol |
IUPAC 名称 |
1-phenylmethoxyimidazolidine-2,4-dione |
InChI |
InChI=1S/C10H10N2O3/c13-9-6-12(10(14)11-9)15-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,13,14) |
InChI 键 |
JNXBMCGJPHLPRV-UHFFFAOYSA-N |
SMILES |
C1C(=O)NC(=O)N1OCC2=CC=CC=C2 |
规范 SMILES |
C1C(=O)NC(=O)N1OCC2=CC=CC=C2 |
其他CAS编号 |
30204-15-0 |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of hydantoins, including 1-benzyloxy-hydantoin, can be achieved through various methods. One common approach is the Bucherer-Bergs reaction, which involves the reaction of aldehydes or ketones with potassium cyanide and ammonium carbonate in aqueous ethanol . This method is efficient and widely used for preparing substituted hydantoins.
Another method involves the use of isocyanates and urea derivatives, which cyclize under basic conditions to form hydantoins . This approach avoids the use of hazardous reagents and provides good yields.
Industrial Production Methods
Industrial production of hydantoins often employs scalable and environmentally friendly methods. Mechanochemical synthesis, which involves the use of mechanical force to drive chemical reactions, has been explored for the preparation of hydantoins . This method offers advantages such as reduced solvent use and energy efficiency.
化学反应分析
Types of Reactions
1-(benzyloxy)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the hydantoin ring.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group can yield benzoic acid derivatives, while reduction of the carbonyl groups can produce alcohols.
科学研究应用
1-(benzyloxy)imidazolidine-2,4-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Some hydantoin derivatives are used as anticonvulsants and muscle relaxants.
作用机制
The mechanism of action of hydantoin, 1-benzyloxy- involves its interaction with molecular targets and pathways. For example, hydantoin derivatives like phenytoin exert their effects by blocking voltage-dependent sodium channels, thereby limiting repetitive firing of action potentials . This mechanism is crucial for their anticonvulsant activity.
相似化合物的比较
Comparison with Structural Analogs
Substituent Variations and Their Effects
The biological and physicochemical properties of imidazolidine-2,4-dione derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:
Key Observations :
- Lipophilicity : The benzyloxy group in the target compound increases logP compared to polar substituents like pyridine (e.g., ) but is less lipophilic than long-chain alkenyl derivatives (e.g., ).
- Synthetic Accessibility : Derivatives with simple alkyl/aryl groups (e.g., methyl in ) are synthesized via straightforward alkylation, while complex substituents (e.g., diazenyl in ) require multi-step routes.
Physicochemical Properties
- Chromatographic Behavior : Imidazolidine-2,4-dione derivatives exhibit distinct reversed-phase TLC retention (R(M0)) values depending on substituents. For example, arylpiperazinylpropyl derivatives show higher R(M0) than alkyl-substituted analogs due to increased π-π interactions .
- Thermal Stability : The imidazolidine-2,4-dione core is thermally stable up to 200°C, but decomposition rates vary with substituents. Electron-donating groups (e.g., methoxy in ) may destabilize the ring via resonance effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


